![molecular formula C11H10FN3 B14112393 1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine CAS No. 944899-82-5](/img/structure/B14112393.png)
1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrimidine ring, which is further connected to a methanamine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine typically involves the reaction of 3-fluorobenzaldehyde with guanidine to form the pyrimidine ring. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia to introduce the methanamine group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, which is crucial for maintaining the integrity of the compound during large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, ethanol or methanol as solvents.
Substitution: Nucleophiles like OH-, NH2-, solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. In the context of medicinal applications, it may modulate signaling pathways involved in disease progression, leading to therapeutic effects.
Comparación Con Compuestos Similares
2-(3-Fluorophenyl)pyrimidine: Lacks the methanamine group but shares the fluorophenyl-pyrimidine core.
3-(2-Fluorophenyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.
5-(2-Fluorophenyl)pyrimidine: Similar structure but with different substitution patterns on the pyrimidine ring.
Uniqueness: 1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Número CAS |
944899-82-5 |
|---|---|
Fórmula molecular |
C11H10FN3 |
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
[2-(3-fluorophenyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C11H10FN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H,5,13H2 |
Clave InChI |
MCHWLYZSRSPFAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NC=C(C=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


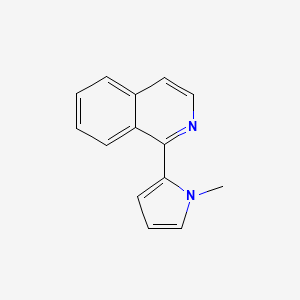
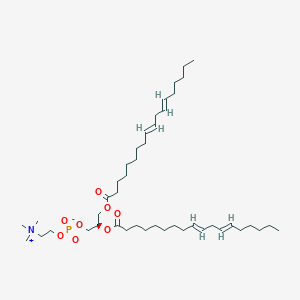
![Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14112320.png)
![Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14112321.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14112333.png)
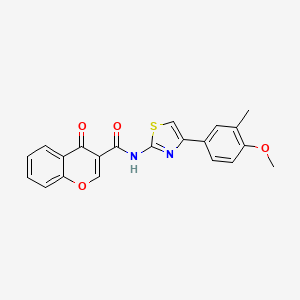
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B14112340.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14112353.png)
![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine](/img/structure/B14112355.png)
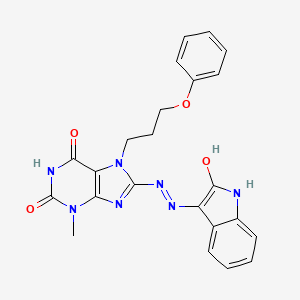
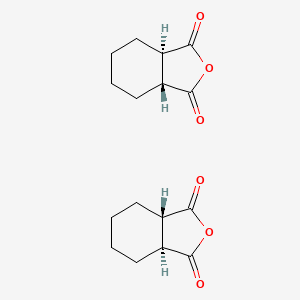

![6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one](/img/structure/B14112386.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14112391.png)
